molecular formula C15H14N2OS B14135745 3-Methoxy-8-(methylsulfanyl)-2-phenylimidazo[1,2-a]pyridine CAS No. 89193-02-2

3-Methoxy-8-(methylsulfanyl)-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B14135745
CAS No.: 89193-02-2
M. Wt: 270.4 g/mol
InChI Key: ISUJPVNUZWUOTA-UHFFFAOYSA-N
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Description

3-Methoxy-8-(methylsulfanyl)-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-8-(methylsulfanyl)-2-phenylimidazo[1,2-a]pyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production scale.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-8-(methylsulfanyl)-2-phenylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the imidazo[1,2-a]pyridine core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-Methoxy-8-(methylsulfanyl)-2-phenylimidazo[1,2-a]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-8-(methylsulfanyl)-2-phenylimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects. The specific pathways and targets depend on the functional groups present and the overall structure of the molecule.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound, which lacks the methoxy and methylsulfanyl groups.

    Pyrido[1,2-a]pyrimidine: A structurally related compound with a different heterocyclic core.

    3-Methoxypyridine: A simpler analog with only the methoxy group attached to the pyridine ring.

Uniqueness

3-Methoxy-8-(methylsulfanyl)-2-phenylimidazo[1,2-a]pyridine is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable molecule for research and development.

Properties

CAS No.

89193-02-2

Molecular Formula

C15H14N2OS

Molecular Weight

270.4 g/mol

IUPAC Name

3-methoxy-8-methylsulfanyl-2-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C15H14N2OS/c1-18-15-13(11-7-4-3-5-8-11)16-14-12(19-2)9-6-10-17(14)15/h3-10H,1-2H3

InChI Key

ISUJPVNUZWUOTA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C2N1C=CC=C2SC)C3=CC=CC=C3

Origin of Product

United States

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